5-Aminopyrazine-2-boronic acid

説明

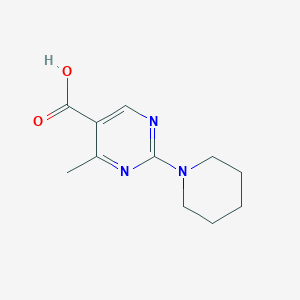

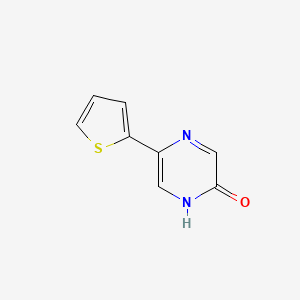

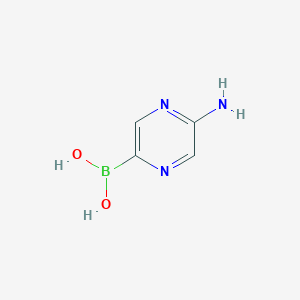

5-Aminopyrazine-2-boronic acid is a heterocyclic organic compound . It is used for experimental and research purposes . The CAS number for this compound is 1084953-45-6 .

Synthesis Analysis

The primary method for the synthesis of boronic acids like 5-Aminopyrazine-2-boronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Twofold couplings of 2-amino-5-bromopyrazine with arylene diboronic acid derivatives proceeded in 50–70% yields .Molecular Structure Analysis

Boronic acids form five-membered boronate esters with diols . They are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .Chemical Reactions Analysis

Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

Boronic acids are relatively stable, readily prepared, and generally environmentally benign organoboron reagents . They have properties that have been tailored for application under specific conditions .科学的研究の応用

1. Intermediate in Medicinal Chemistry

5-Aminopyrazine-2-boronic acid derivatives are commonly used as intermediates in medicinal chemistry and drug discovery projects. They serve as vital components in the synthesis of various bioactive compounds. The flexible synthesis process allows for a range of modifications, making these derivatives adaptable for diverse applications in medicinal chemistry (Havel et al., 2018).

2. Role in Sensing Applications

Boronic acids, including derivatives like 5-aminopyrazine-2-boronic acid, are crucial in the development of fluorescent sensors. These compounds interact with biological substances, making them useful in detecting carbohydrates, bioactive substances, and various ions. This property is significant for disease prevention, diagnosis, and treatment (Huang et al., 2012).

3. Analytical Challenges and Solutions

In analytical chemistry, derivatives of 5-aminopyrazine-2-boronic acid, like pinacolboronate esters, are used in complex molecule synthesis. These compounds present unique challenges due to their sensitivity, requiring innovative methods for stabilization and analysis. This has led to the development of new analytical strategies, particularly in purity assessment (Zhong et al., 2012).

4. Applications in Polymer and Material Science

Boronic acid polymers, which can include 5-aminopyrazine-2-boronic acid derivatives, have seen increasing use in biomedical applications. These compounds are involved in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in synthesizing new biomaterials (Cambre & Sumerlin, 2011).

5. Role in Boron Neutron Capture Therapy

Boronic acid compounds, including derivatives of 5-aminopyrazine-2-boronic acid, are utilized in boron neutron capture agents for cancer therapy. Their unique structural features make them suitable for developing potent enzyme inhibitors and as antibody mimics in recognizing biologically significant saccharides (Yang et al., 2003).

Safety And Hazards

The safety data sheet for similar boronic acid compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

(5-aminopyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BN3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVRPLJGDSAHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590555 | |

| Record name | (5-Aminopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrazine-2-boronic acid | |

CAS RN |

1084953-45-6 | |

| Record name | (5-Aminopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627184.png)